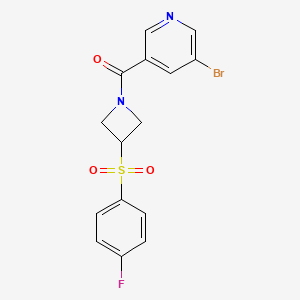

(5-溴吡啶-3-基)(3-((4-氟苯基)磺酰基)氮杂环丁-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

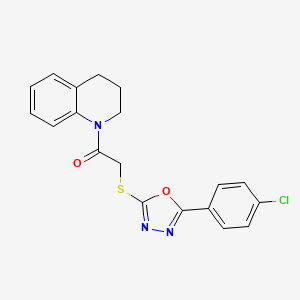

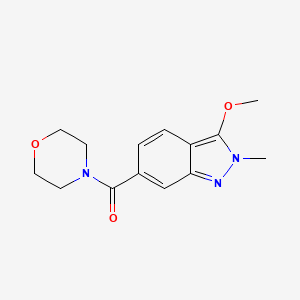

The molecular structure of this compound consists of a pyridine ring attached to an azetidine ring via a methanone group. The pyridine ring has a bromine atom at the 5th position, and the azetidine ring has a sulfonyl group attached to a fluorophenyl group at the 3rd position.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar compounds can participate in Suzuki-Miyuara cross-coupling reactions .科学研究应用

合成与生物学评估

抗氧化性能

由涉及溴化和脱甲基反应合成的化合物已证明具有有效的抗氧化能力。这些化合物的体外抗氧化活性已通过各种检测方法确定,表明它们由于其潜在的抗氧化特性而可能是很有前途的分子 (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

碳酸酐酶抑制剂

合成的并测试针对碳酸酐酶 (CA) 的新型溴苯酚衍生物显示出很强的抑制活性,表明它们在探索与 pH 调节酶家族成员的关系方面很有用 (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).

抗菌和抗真菌活性

已探索了氮杂环丁衍生物的合成,包括 (5-溴吡啶-3-基)氮杂环丁-3-基甲胺,并对该化合物的抗菌和抗真菌活性进行了评估。这项研究表明结果令人满意,指出了这些衍生物的治疗潜力 (Rao, Prasad, & Rao, 2013).

除草剂和杀虫剂活性

合成的含有芳基硫代/亚磺酰基/磺酰基的 N-苯基吡唑基芳基甲酮衍生物表现出良好的除草剂和杀虫剂活性。这突出了这些化合物在农业应用中的潜力 (Wang, Wu, Liu, Li, Song, & Li, 2015).

高级应用

- 氟化化合物的合成:通过亲核芳香取代反应合成氟化荧光团的努力表明了创造具有增强光稳定性和改进光谱性能的化合物的潜力。这种方法促进了获得各种新型氟化化合物,可用于荧光成像和其他光谱应用 (Woydziak, Fu, & Peterson, 2012).

作用机制

Target of Action

It’s known that this compound can be used in the pd-catalyzed suzuki-miyaura cross-coupling reaction . Therefore, it’s plausible that its targets could be related to the enzymes or proteins involved in this reaction.

Mode of Action

The compound interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide . The fluorosulfate functionality of the compound has distinct reactivity compared to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound would facilitate the formation of carbon-carbon bonds . The specific effects would depend on the other compounds involved in the reaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone. For instance, the temperature and pH could affect the rate and efficiency of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of other compounds could also influence the reaction.

属性

IUPAC Name |

(5-bromopyridin-3-yl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFN2O3S/c16-11-5-10(6-18-7-11)15(20)19-8-14(9-19)23(21,22)13-3-1-12(17)2-4-13/h1-7,14H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGKWRXLAXFUHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2888511.png)

![2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888512.png)